

A Comprehensive Technical Guide to 4-hydroxy-3-methylbenzoic Acid and Its Congeners

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-hydroxy-3-methylbenzoic acid**, a phenolic compound of interest in various scientific disciplines. This document collates its nomenclature, physicochemical properties, and relevant experimental protocols, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Nomenclature and Identification

4-hydroxy-3-methylbenzoic acid is known by a variety of synonyms across different chemical databases and publications. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Nomenclature Type	Identifier
IUPAC Name	4-hydroxy-3-methylbenzoic acid
CAS Number	499-76-3
Common Synonyms	4,3-Cresotic acid, 4-Hydroxy-m-toluic acid, 3-methyl-4-hydroxybenzoic acid
Systematic Synonyms	Benzoic acid, 4-hydroxy-3-methyl-
Other Identifiers	UNII-BFE7E9FED4, EINECS 207-890-1, CHEBI:85239

Physicochemical and Biological Properties

4-hydroxy-3-methylbenzoic acid is a monohydroxybenzoic acid that is structurally defined as 4-hydroxybenzoic acid substituted with a methyl group at the third position.^{[1][2]} It has been identified as a human blood serum metabolite and is found in normal human urine.^{[1][2]} The compound is noted for its potential antioxidant and anti-inflammatory properties, characteristic of many phenolic acids.^[3]

A summary of its key physicochemical properties is presented in the table below.

Property	Value
Molecular Formula	C ₈ H ₈ O ₃
Molecular Weight	152.15 g/mol
Melting Point	173-177 °C
Boiling Point	331.3 °C at 760 mmHg
Flash Point	168.4 °C
Density	1.304 g/cm ³
pKa	4 ± 0.10
Solubility in DMSO	30 mg/mL (197.17 mM)
Appearance	Orange-red powder or solid

Experimental Protocols

Protocol 1: Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of **4-hydroxy-3-methylbenzoic acid** in various matrices, adaptable from methods used for similar hydroxybenzoic acids.[\[3\]](#)

1. Sample Preparation:

- **Biological Fluids (Plasma, Urine):** Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
- **Plant Extracts:** Homogenize the plant material in a solvent mixture of methanol and water (80:20, v/v). Sonicate for 30 minutes and then centrifuge at 5,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

- **HPLC System:** A standard HPLC system equipped with a UV-Vis detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

3. Quantification:

- Prepare a series of standard solutions of **4-hydroxy-3-methylbenzoic acid** of known concentrations in the mobile phase.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: DPPH Radical Scavenging Activity Assay

This protocol details a common in vitro method to assess the antioxidant potential of **4-hydroxy-3-methylbenzoic acid**.

1. Reagent Preparation:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
- Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of **4-hydroxy-3-methylbenzoic acid** in methanol.
- Standard (Ascorbic Acid): Prepare a series of standard solutions of ascorbic acid in methanol (e.g., 10-100 µg/mL).

2. Assay Procedure:

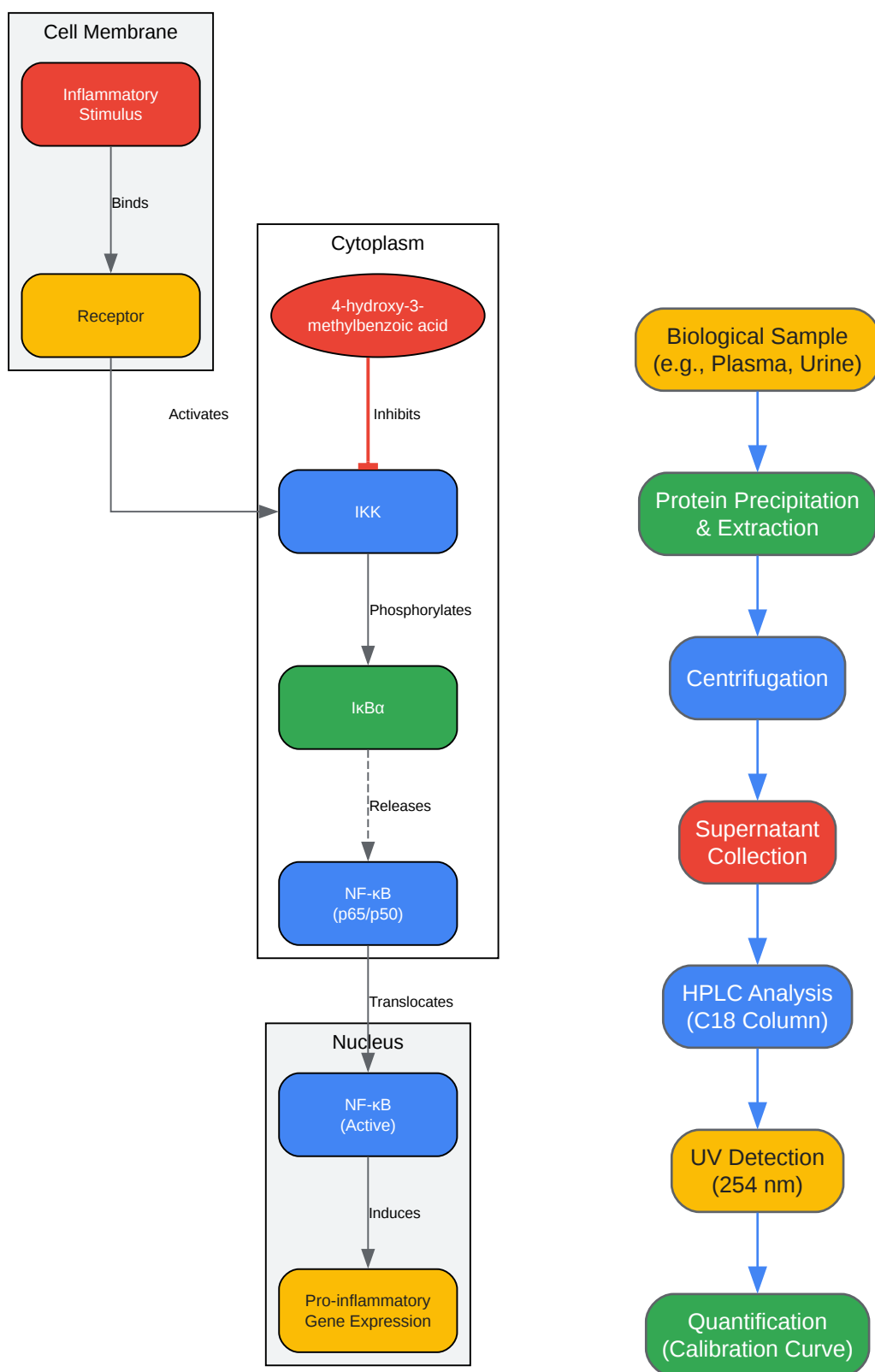
- In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.
- Add 100 µL of the DPPH solution to each well.
- For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

- Calculate the percentage of DPPH radical scavenging activity using the following formula:
Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test compound.
- The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

While the precise signaling pathways modulated by **4-hydroxy-3-methylbenzoic acid** are still under investigation, its structural similarity to other bioactive phenolic acids suggests potential interactions with key cellular signaling cascades involved in inflammation and cell survival. For instance, a structurally related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF- κ B signaling pathway.^[1] Below is a hypothetical signaling pathway illustrating a potential mechanism of action for **4-hydroxy-3-methylbenzoic acid** in modulating inflammatory responses.



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